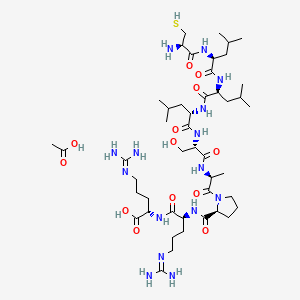
Methyl 4-hydroxy-3-isopentylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-3-isopentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the 4-position and an isopentyl group at the 3-position, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-isopentylbenzoate typically involves the esterification of 4-hydroxy-3-isopentylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the isopentyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Methyl 4-hydroxy-3-isopentylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of benzoate derivatives on cellular processes. Its hydroxyl and ester groups may interact with biological molecules, providing insights into enzyme-substrate interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity, leading to the discovery of new drugs with therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester group allows for polymerization reactions, resulting in materials with desirable properties for various applications.
作用機序
The mechanism of action of Methyl 4-hydroxy-3-isopentylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can then interact with cellular pathways.
類似化合物との比較
- Methyl 4-hydroxy-3-methylbenzoate
- Methyl 4-hydroxy-3-iodobenzoate
- Methyl 4-hydroxy-3-methoxybenzoate
Comparison: Methyl 4-hydroxy-3-isopentylbenzoate is unique due to the presence of the isopentyl group, which imparts different physical and chemical properties compared to its analogs. For instance, the isopentyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. This uniqueness can be leveraged in applications where specific hydrophobic interactions are desired.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
methyl 4-hydroxy-3-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h6-9,14H,4-5H2,1-3H3 |
InChIキー |
HHEBLTFFEIISNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=C(C=CC(=C1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


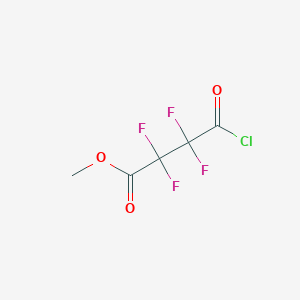

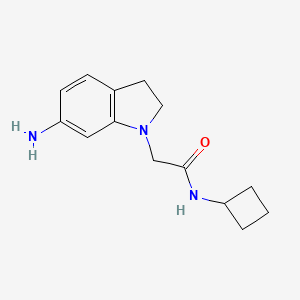

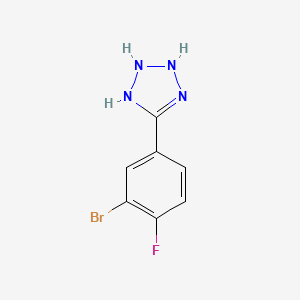
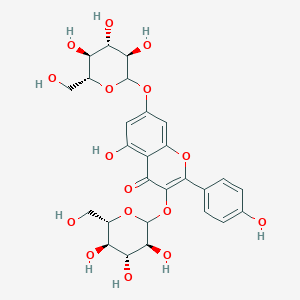

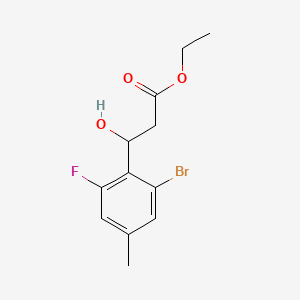
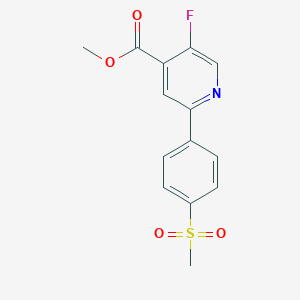
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)


